molecular formula C20H19BrClNO5S B4304375 ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B4304375
M. Wt: 500.8 g/mol
InChI Key: XXJMHTUHTFXXAQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a bromine atom, a methoxy group, a methyl group, and a chlorophenylsulfonyl group attached to the indole core, making it a unique and versatile molecule in various scientific applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-bromo-1-methyl-1H-indole-3-carboxylate as the core structure.

  • Functional Group Modifications:

  • Sulfonylation: The chlorophenylsulfonyl group is introduced via sulfonylation reactions using chlorophenylsulfonyl chloride in the presence of a base such as triethylamine.

  • Final Steps: The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the indole core.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of alcohols or amines.

  • Substitution Products: A wide range of substituted indole derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential in drug development.

Medicine: The compound's biological activities make it a candidate for pharmaceutical applications. Studies are being conducted to evaluate its efficacy in treating various diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate: Similar structure but with different functional groups.

  • Ethyl 6-bromo-2-[(4-chlorophenyl)sulfonyl]methyl]-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate: Similar core structure with variations in substituents.

Uniqueness: The presence of the methoxy group and the specific arrangement of the bromine and chlorophenylsulfonyl groups make this compound unique compared to its analogs.

This comprehensive overview provides a detailed understanding of ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development may uncover additional uses and mechanisms, expanding its potential in various fields.

Properties

IUPAC Name

ethyl 6-bromo-2-[(4-chlorophenyl)sulfonylmethyl]-5-methoxy-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClNO5S/c1-4-28-20(24)19-14-9-18(27-3)15(21)10-16(14)23(2)17(19)11-29(25,26)13-7-5-12(22)6-8-13/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJMHTUHTFXXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate
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ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate
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ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate
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ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate
Reactant of Route 5
ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate
Reactant of Route 6
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ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate

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